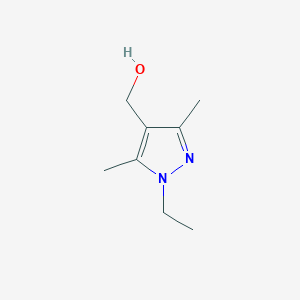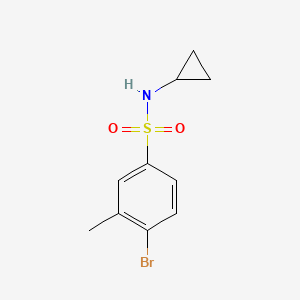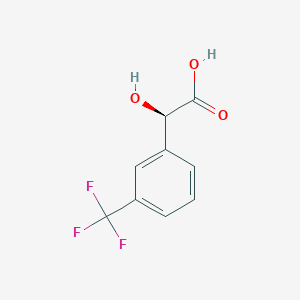
(R)-(3-trifluoromethyl)mandelic acid
Descripción general
Descripción
“®-(3-trifluoromethyl)mandelic acid” is a chemical compound with the CAS Number: 51359-73-0 . It has a molecular weight of 220.15 and its molecular formula is C9H7F3O3 . The IUPAC name for this compound is (2R)-hydroxy [3- (trifluoromethyl)phenyl]ethanoic acid .
Molecular Structure Analysis
The InChI code for “®-(3-trifluoromethyl)mandelic acid” is 1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 . The InChI key is WECBNRQPNXNRSJ-SSDOTTSWSA-N .Physical And Chemical Properties Analysis
“®-(3-trifluoromethyl)mandelic acid” is a light-red to brown solid . The storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : ®-(-)-mandelic acid is an important carboxylic acid known for its numerous potential applications in the pharmaceutical industry. It is an ideal starting material for the synthesis of antibiotics, antiobesity drugs, and antitumor agents .
- Results : Microbial transformation is able to produce optically pure ®-(-)-mandelic acid with 100% productive yield .
Green and Sustainable Biocatalytic Production
- Field : Biocatalysis
- Application : ®-mandelic acid is an industrially important chemical, especially used for producing antibiotics . Its chemical synthesis often uses highly toxic cyanide to produce its racemic form, followed by kinetic resolution with 50% maximum yield .
- Methods : A green and sustainable biocatalytic method was developed for producing ®-mandelic acid from easily available styrene, biobased L-phenylalanine, and renewable feedstocks such as glycerol and glucose . An epoxidation-hydrolysis-double oxidation artificial enzyme cascade was developed to produce ®-mandelic acid .
- Results : The method led to the direct synthesis of ®-mandelic acid from glycerol or glucose, affording 228 or 152 mg/L product via fermentation .
Antiseptic Ingredient
- Field : Medicine
- Application : ®-(-)-Mandelic acid is used as an antiseptic ingredient, particularly against urinary tract infections .
- Methods : It is typically used in topical treatments or oral medications .
- Results : It has been found to be effective in reducing the symptoms of urinary tract infections .
Anti-aging Agent
- Field : Dermatology
- Application : Mandelic acid and its derivatives are used to apply the dual activities as an antibacterial agent and as an anti-aging agent .
- Methods : It is often used in topical skin care products .
- Results : Regular use of products containing mandelic acid can help to reduce the signs of aging, such as fine lines and wrinkles .
Resolution of Racemates for Synthesis
- Field : Organic Chemistry
- Application : ®-(-)-Mandelic acid is used for the resolution of racemates for synthesis .
- Methods : It is used as a chiral resolving agent in the synthesis of various organic compounds .
- Results : It helps in obtaining optically pure compounds from racemic mixtures .
Production of Antibiotics
- Field : Pharmaceutical Industry
- Application : ®-(-)-Mandelic acid is an important and useful chiral molecule for the production of antibiotics such as cephalosporins, semi-synthetic penicillins .
- Methods : It is used as a starting material in the synthesis of these antibiotics .
- Results : The antibiotics produced using ®-(-)-Mandelic acid have been found to be effective against a wide range of bacterial infections .
Safety And Hazards
The safety information for “®-(3-trifluoromethyl)mandelic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBNRQPNXNRSJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428249 | |
| Record name | (R)-(3-trifluoromethyl)mandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-trifluoromethyl)mandelic acid | |
CAS RN |
51359-73-0 | |
| Record name | (R)-(3-trifluoromethyl)mandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



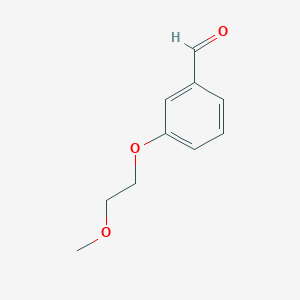
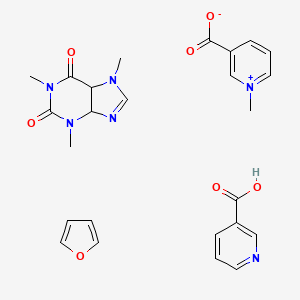
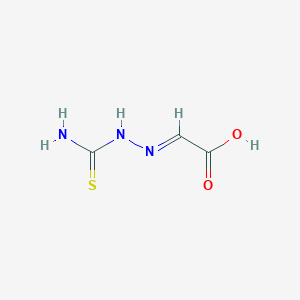
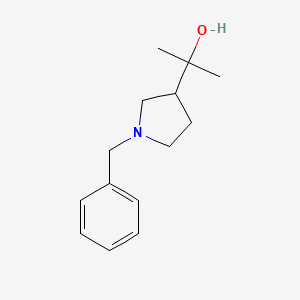
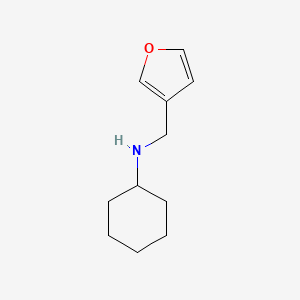
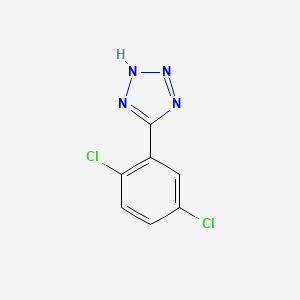
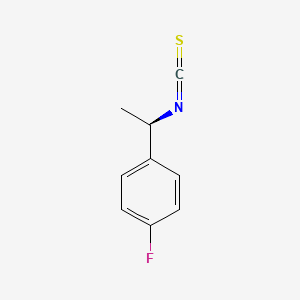
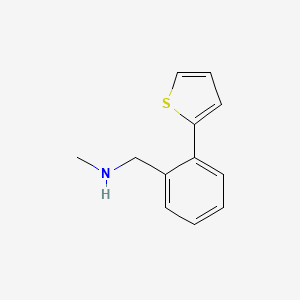

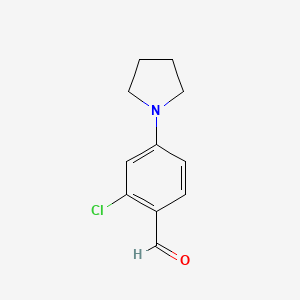
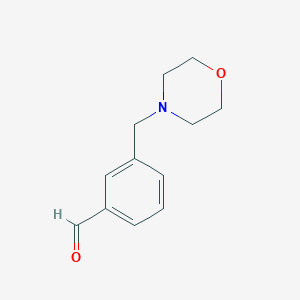
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
